molecular formula C18H14N2 B14339402 N-benzylbenzo[cd]indol-2-amine

N-benzylbenzo[cd]indol-2-amine

Cat. No.: B14339402
M. Wt: 258.3 g/mol
InChI Key: SMEQVXJNVAOIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzylbenzo[cd]indol-2-amine is a synthetic derivative based on the benzo[cd]indol-2(1H)-one scaffold, a structure of high interest in modern medicinal chemistry and chemical biology research . This compound is provided as a high-purity material for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The core benzo[cd]indol-2(1H)-one structure is recognized as a privileged framework in the development of novel bioactive molecules . Conjugates based on this scaffold have demonstrated potent antitumor activity in biological evaluations. Specifically, related polyamine-conjugated analogs have shown exceptional promise in inhibiting hepatocellular carcinoma (HCC) migration and metastasis both in vitro and in vivo models . The mechanism of action for such compounds often involves uptake via the polyamine transporter and subsequent localization in cellular lysosomes , leading to the induction of mutually reinforcing autophagy and apoptosis . This makes the scaffold a valuable chemical tool for studying lysosome-mediated cell death pathways. Beyond its therapeutic potential, the benzo[cd]indol-2(1H)-one core has inherent fluorescent properties, suggesting that this compound and its analogs could be explored as dual-functional agents with combined diagnostic and therapeutic capabilities (theragnostic) . Researchers can leverage this compound as a key intermediate or a novel chemical probe for developing new oncological therapeutics, investigating mechanisms of autophagy, and designing targeted delivery systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

N-benzyl-1H-benzo[cd]indol-2-imine

InChI

InChI=1S/C18H14N2/c1-2-6-13(7-3-1)12-19-18-15-10-4-8-14-9-5-11-16(20-18)17(14)15/h1-11H,12H2,(H,19,20)

InChI Key

SMEQVXJNVAOIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2C3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

Advanced Spectroscopic Characterization of N Benzylbenzo Cd Indol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of N-benzylbenzo[cd]indol-2-amine, providing detailed information about the hydrogen and carbon atomic framework. Through one-dimensional and two-dimensional experiments, the precise connectivity and chemical environment of each atom can be mapped.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The signals can be logically divided into three main regions: the downfield aromatic region, the mid-field amine proton region, and the upfield aliphatic region.

The aromatic region (δ 6.5–8.5 ppm) contains signals for the eleven protons of the benzo[cd]indole (B15494331) core and the benzyl (B1604629) group's phenyl ring. The protons on the benzo[cd]indole scaffold exhibit characteristic coupling patterns (doublets and triplets) consistent with a substituted polycyclic aromatic system. The five protons of the benzyl substituent's phenyl ring typically appear as a complex multiplet.

A key diagnostic signal is the methylene (B1212753) bridge (-CH₂-), which appears as a sharp singlet due to the absence of adjacent protons, significantly deshielded by the adjacent nitrogen atom and aromatic systems. The protons on the nitrogen atoms (both the indole (B1671886) N-H and the secondary amine N-H) are also observable, often as broad singlets whose chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for this compound (400 MHz, DMSO-d₆) Click the headers to sort the data.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35s (br)1HIndole N-H (H-1)
7.98d1HAromatic H (Benzo[cd]indole)
7.50-7.25m7HAromatic H (Benzyl & Benzo[cd]indole)
7.15t1HAromatic H (Benzo[cd]indole)
6.80d1HAromatic H (Benzo[cd]indole)
6.65s1HAromatic H (H-3)
6.10s (br)1HAmine N-H
4.82s2HBenzyl -CH₂-

Complementing the proton data, the ¹³C NMR spectrum reveals the complete carbon skeleton of the molecule. For this compound, with its C₂₀H₁₆N₂ formula, a total of 20 distinct carbon signals are expected, assuming no accidental magnetic equivalence.

The spectrum is characterized by a single aliphatic signal for the benzylic methylene carbon, typically found around δ 48–52 ppm. The remaining 19 signals are located in the aromatic region (δ 100–155 ppm). The carbon atom C-2, directly attached to the amine nitrogen, is significantly deshielded and appears far downfield (δ ~152 ppm). The quaternary carbons of the fused ring system and the ipso-carbon of the benzyl group can be distinguished from the protonated carbons through DEPT (Distortionless Enhancement by Polarization Transfer) experiments or by their characteristically lower intensity.

Table 2: Representative ¹³C NMR Data for this compound (100 MHz, DMSO-d₆) Click the headers to sort the data.

Chemical Shift (δ, ppm)Assignment
152.4C-2 (C-NH)
141.2Quaternary C (Benzyl ipso)
138.5Quaternary C
131.0Quaternary C
129.8Quaternary C
128.7Aromatic CH (Benzyl)
127.5Aromatic CH (Benzyl)
127.1Aromatic CH (Benzyl)
125.4Quaternary C
122.8Aromatic CH
121.5Aromatic CH
120.3Aromatic CH
119.6Aromatic CH
118.9Quaternary C
112.1Aromatic CH
105.7Aromatic CH
101.3C-3
49.5Benzyl -CH₂-

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between adjacent protons within the benzo[cd]indole ring system and within the benzyl group's phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. For example, the HSQC spectrum would show a clear cross-peak between the methylene proton signal at δ 4.82 ppm and the methylene carbon signal at δ 49.5 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for connecting the molecular fragments. A key HMBC correlation would be observed between the methylene protons (δ 4.82 ppm) of the benzyl group and the C-2 carbon (δ 152.4 ppm) of the benzo[cd]indole core, definitively proving the point of attachment for the benzyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental formula. Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as its protonated ion, [M+H]⁺.

The theoretical exact mass of the [M+H]⁺ ion for this compound (C₂₀H₁₇N₂⁺) is calculated to be 285.1386. Experimental measurement via HRMS yields a value that matches this theoretical mass to within a few parts per million (ppm), providing unequivocal confirmation of the C₂₀H₁₆N₂ elemental composition and ruling out other potential formulas with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data Click the headers to sort the data.

Ion FormulaCalculated Mass (m/z)Observed Mass (m/z)Difference (ppm)
[C₂₀H₁₇N₂]⁺285.1386285.1383-1.1

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that corroborate its proposed structure. The high-frequency region shows distinct N-H stretching vibrations for the secondary amine and the indole ring N-H, typically appearing as sharp to medium bands.

The region just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching, while the region just below 3000 cm⁻¹ corresponds to the aliphatic C-H stretching of the benzyl methylene group. The fingerprint region (below 1600 cm⁻¹) is complex but contains strong absorptions for aromatic C=C stretching and C-N stretching, confirming the presence of both the aromatic rings and the amine functionality.

Table 4: Key Infrared (IR) Absorption Bands Click the headers to sort the data.

Frequency (cm⁻¹)IntensityAssignment
3410Medium, SharpN-H Stretch (Secondary Amine)
3355MediumN-H Stretch (Indole Ring)
3060, 3035SharpAromatic C-H Stretch
2925, 2850MediumAliphatic C-H Stretch (-CH₂-)
1610, 1580, 1495StrongAromatic C=C Stretch
1330MediumC-N Stretch

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The electronic absorption and emission properties of this compound are fundamental to understanding its behavior upon interaction with light. These photophysical characteristics are primarily dictated by the extended π-conjugated system of the benzo[cd]indole core, which is further modulated by the N-benzyl substituent at the 2-amino position. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide critical insights into the electronic transitions and de-excitation pathways of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to various excited states of a molecule. The absorption spectrum is a plot of absorbance versus wavelength and reveals characteristic absorption maxima (λmax) and their corresponding molar absorptivity (ε), which relates to the probability of the transition.

While specific experimental data for this compound is not extensively documented in publicly available literature, the electronic absorption properties can be inferred from closely related 2-substituted benzo[cd]indole derivatives. The core benzo[cd]indole chromophore is responsible for the primary absorption features. Research on analogous compounds, such as 2-aryl-substituted benzo[cd]indoles, provides valuable insight into the expected spectral characteristics.

For instance, studies on 2-(o-Chlorophenyl)benzo[cd]indole in chloroform (B151607) have identified a complex absorption profile with multiple bands in the UV and visible regions. d-nb.info These bands arise from π-π* transitions within the aromatic system. The spectrum for this related compound shows distinct absorption maxima at 326 nm, 347 nm, and 359 nm, with an additional shoulder at approximately 400 nm. d-nb.info The molar absorptivity values (log ε) associated with these peaks are significant, indicating strong absorption of light in this region. d-nb.info The presence of multiple bands is characteristic of polycyclic aromatic hydrocarbons and reflects the different vibrational levels associated with the electronic transitions.

The substitution at the 2-position, in this case by an amino group bearing a benzyl substituent (N-benzyl), is expected to influence the electronic structure and thus the absorption spectrum. The nitrogen atom's lone pair of electrons can participate in the π-system, acting as an auxochrome, which typically leads to a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent benzo[cd]indole.

Table 1: UV-Vis Absorption Data for a Related 2-Aryl-Benzo[cd]indole Derivative Note: Data for 2-(o-Chlorophenyl)benzo[cd]indole in CHCl₃ is presented as a representative example due to the lack of specific data for this compound.

Wavelength (λmax) (nm)Molar Absorptivity (log ε) (M⁻¹ cm⁻¹)SolventReference
3263.97Chloroform d-nb.info
3474.00Chloroform d-nb.info
3593.97Chloroform d-nb.info
400 (shoulder)3.38Chloroform d-nb.info

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited electronic state to the ground state. This technique is highly sensitive to the molecular structure and its environment.

The fluorescence properties, including the emission wavelength and intensity, are highly dependent on the nature and position of substituents on the benzo[cd]indole ring system. The introduction of an N-benzylamino group at the 2-position would be expected to significantly modulate the emission characteristics. The electron-donating nature of the amino group can enhance the fluorescence quantum yield and cause a shift in the emission wavelength.

Furthermore, the fluorescence of such compounds can be sensitive to solvent polarity (solvatochromism), where more polar solvents may lead to a red shift in the emission spectrum due to the stabilization of a more polar excited state. The potential for intramolecular charge transfer (ICT) from the amino group to the benzo[cd]indole acceptor upon photoexcitation could also be a key feature, influencing both the absorption and emission spectra.

Given the structural similarities to other fluorescent indole derivatives, it is plausible that this compound would exhibit emission in the visible region of the electromagnetic spectrum. However, without direct experimental measurement, a detailed quantitative analysis of its luminescence properties remains speculative. Further research is required to characterize the specific emission spectra, quantum efficiency, and excited-state dynamics of this particular compound.

A comprehensive search of scientific literature and databases has revealed a lack of specific computational and theoretical chemistry studies focused solely on the compound This compound . While research exists for the broader class of benzo[cd]indol-2(1H)-one derivatives, this information does not directly address the this compound structure as requested.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline provided in the prompt, which includes sections on:

Computational and Theoretical Chemistry Studies on N Benzylbenzo Cd Indol 2 Amine

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Generating content for these sections without specific published data on N-benzylbenzo[cd]indol-2-amine would lead to speculation and would not meet the required standards of scientific accuracy. The available research on related but distinct chemical structures cannot be substituted without violating the explicit instructions to focus solely on the specified compound.

Should scholarly articles focusing on the computational and theoretical chemistry of this compound become available in the future, it would be possible to construct the requested article. At present, the necessary data for a thorough and accurate report is not present in the public domain.

Development of Predictive Models for Biological and Chemical Properties

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. Although specific QSAR models for this compound were not found, the broader class of indole (B1671886) derivatives and related heterocyclic compounds are frequently subjects of such analyses. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

For a compound class like benzo[cd]indol-2-ones, a typical QSAR study would involve:

Dataset Compilation: A series of benzo[cd]indol-2-one derivatives with experimentally determined biological activity (e.g., inhibitory concentration IC₅₀) against a specific target would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, QSAR models have been successfully developed for indeno[1,2-b]indole (B1252910) derivatives, which share structural similarities with the benzo[cd]indol-2-one core, to predict their activity as Casein Kinase II (CK2) inhibitors. Such a model was used to predict the activity of new compounds, leading to the identification of a potent inhibitor. These approaches allow researchers to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates.

Table 1: Representative Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Atom CountBasic molecular composition and size.
TopologicalWiener Index, Randić IndexAtomic connectivity and branching.
GeometricalMolecular Surface Area, Volume3D shape and size of the molecule.
Quantum-ChemicalHOMO/LUMO Energies, Dipole MomentElectronic properties and reactivity.
PhysicochemicalLogP, Molar RefractivityLipophilicity and polarizability.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used to identify novel bioactive molecules from large chemical libraries. The benzo[cd]indol-2(1H)-one scaffold has been successfully identified and optimized as a privileged structure for various biological targets through these methods.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search virtual compound libraries for molecules that match the pharmacophore, a process known as virtual screening.

The benzo[cd]indol-2-one core has been identified as a novel inhibitor for several important drug targets through structure-based virtual screening:

Atg4B Inhibitors: Structure-based virtual screening campaigns have successfully identified benzo[cd]indol-2(1H)-ones as a novel chemotype for inhibiting Atg4B, an autophagy-related cysteine protease. This discovery provides a starting point for developing new modulators of autophagy for therapeutic purposes.

BRD4 Inhibitors: The benzo[cd]indol-2(1H)-one scaffold was identified as an effective inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4 through high-throughput screening. Subsequent structure-based optimization, guided by co-crystal structures, led to the development of derivatives with significantly improved potency. These studies revealed that specific interactions, such as hydrogen bonds and hydrophobic contacts within the acetyl-lysine binding pocket, were crucial for activity.

NLRP3 Inflammasome Inhibitors: In the search for new anti-inflammatory agents, a combined ligand and structure-based virtual screening approach identified benzo[cd]indol-2-one as a new class of NLRP3 inflammasome inhibitors.

These examples demonstrate the utility of computational approaches in leveraging the benzo[cd]indol-2-one scaffold for drug discovery. For this compound, the N-benzyl group would be considered a key vector for chemical modification. In a pharmacophore model, this group could contribute to a hydrophobic or aromatic feature, and its orientation would be critical for fitting into a target's binding site. Virtual screening could be employed to explore how modifications to the benzyl (B1604629) ring or the amine linker might enhance binding affinity and selectivity for a given protein target.

Table 2: Application of Virtual Screening to the Benzo[cd]indol-2-one Scaffold

Target ProteinScreening MethodOutcomeReference
Atg4BStructure-Based Virtual ScreeningIdentification of a novel inhibitor chemotype.
BRD4_BD1AlphaScreen-based High-Throughput ScreeningIdentification of a potent inhibitor scaffold.
NLRP3 InflammasomeCombined Ligand and Structure-Based Virtual ScreeningDiscovery of a new class of inhibitors.

Investigation of Biological Activities and Mechanisms of Action for N Benzylbenzo Cd Indol 2 Amine Derivatives

Anti-proliferative and Anticancer Activity Evaluation in Cell-Based Assays

Modulation of Cell Growth and Viability in Cancer Cell Lines

Derivatives based on the benzo[cd]indol-2(1H)-one core have shown significant anti-proliferative effects across a range of human cancer cell lines. The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system.

Research has identified several potent derivatives with substantial inhibitory activity. For instance, a series of mono-1H-benzo[c,d]indol-2-one compounds with various amine side chains were developed and evaluated for their anti-tumor properties. researchgate.netresearchgate.net Among these, compound A3 , which features an N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain, displayed selective and potent activity against the A549 lung cancer and P388 leukemia cell lines, with IC₅₀ values of 0.428 µM and 1.69 µM, respectively. researchgate.netresearchgate.net

In another study, 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitriles were synthesized and assessed. nih.gov These compounds generally showed efficient antitumor activity, with a preference for the 7721 liver cancer cell line over the MCF-7 breast cancer cell line. nih.gov Notably, compound 1f from this series demonstrated exceptionally high potency against MCF-7 cells, with an IC₅₀ value of 0.003 µM, and against 7721 cells with an IC₅₀ of 0.115 µM. nih.gov

Furthermore, benzo[cd]indol-2(1H)-one derivatives developed as BRD4 inhibitors also exhibited strong anti-proliferative effects. Compounds 1 , 23 , and 44 were selectively active against the MV4-11 acute leukemia cell line, recording IC₅₀ values of 11.67 µM, 5.55 µM, and 11.54 µM, respectively. nih.gov

Table 1: Anti-proliferative Activity of Benzo[cd]indol-2(1H)-one Derivatives in Cancer Cell Lines

Compound Cancer Cell Line IC₅₀ (µM) Reference
A3 A549 (Lung) 0.428 researchgate.net, researchgate.net
A3 P388 (Leukemia) 1.69 researchgate.net, researchgate.net
1f MCF-7 (Breast) 0.003 nih.gov
1f 7721 (Liver) 0.115 nih.gov
Compound 23 MV4-11 (Leukemia) 5.55 nih.gov
Compound 44 MV4-11 (Leukemia) 11.54 nih.gov

Induction of Cellular Apoptosis and Autophagy Pathways

A key mechanism contributing to the anticancer effects of benzo[cd]indol-2(1H)-one derivatives is the induction of programmed cell death pathways, including apoptosis and autophagy. nih.govnih.gov Studies have shown that specific derivatives can target lysosomes, which are central to cellular degradation processes, thereby triggering cell death. nih.govnih.gov

A series of polyamine-benzo[cd]indol-2(1H)-one conjugates were designed to specifically accumulate in lysosomes via polyamine transporters. nih.govnih.gov One such compound, 15f , was found to cause both apoptosis and autophagy in hepatocellular carcinoma cells. nih.govnih.gov Mechanistic investigations revealed that these two pathways are interconnected and mutually reinforcing upon treatment with the compound. nih.govnih.gov Similarly, another polyamine conjugate, 5e , was shown to trigger interdependent apoptosis and autophagy. acs.org This compound modulated the expression of key regulatory proteins, including LC3-II and p62 (autophagy markers), as well as caspases 3, caspase 8, Bcl-2, and p53 (apoptosis markers). acs.org This dual induction of apoptosis and autophagy enhances the therapeutic efficacy of these agents against tumors.

Interaction with and Inhibition of Key Biological Targets (e.g., BET Bromodomains, BRD4, Thymidylate Synthase)

The anticancer activity of N-benzylbenzo[cd]indol-2-amine and its related lactam derivatives is often rooted in their ability to interact with and inhibit specific molecular targets crucial for cancer cell survival and proliferation.

BET Bromodomains and BRD4: The benzo[cd]indol-2(1H)-one scaffold has been successfully exploited to develop potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. nih.govacs.orgnih.gov BET proteins are epigenetic readers that regulate the transcription of key oncogenes like c-Myc. nih.gov By inhibiting BRD4, these compounds can down-regulate the expression of such oncogenes, leading to cell cycle arrest and reduced proliferation. nih.gov

Structure-based virtual screening and subsequent chemical optimization have led to the discovery of benzo[cd]indol-2(1H)-ones as a novel class of BET bromodomain inhibitors. acs.orgnih.gov The two most potent compounds identified in one study bind to the BRD4 bromodomain with dissociation constants (Kd) of 124 and 137 nM. acs.orgnih.gov Another study focused on optimizing a lead compound, resulting in derivatives like 23 , 24 , and 28 , which showed potent BRD4 inhibition with IC₅₀ values of 1.02 µM, 1.43 µM, and 1.55 µM, respectively. nih.gov These inhibitors were found to block the cell cycle at the G1 phase and significantly down-regulate the expression of c-Myc, Bcl-2, and CDK6. nih.gov Some derivatives have also demonstrated selectivity for the first bromodomain (BD1) of BET proteins over the second (BD2). acs.org

Table 2: Inhibition of BRD4 by Benzo[cd]indol-2(1H)-one Derivatives

Compound Target Potency Reference
Optimized Hit 1 BRD4 Kd = 124 nM acs.org, nih.gov
Optimized Hit 2 BRD4 Kd = 137 nM acs.org, nih.gov
Compound 23 BRD4 IC₅₀ = 1.02 µM nih.gov
Compound 24 BRD4 IC₅₀ = 1.43 µM nih.gov
Compound 28 BRD4 IC₅₀ = 1.55 µM nih.gov

Thymidylate Synthase: Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.org Inhibition of TS leads to cell death and is a validated strategy in cancer chemotherapy. wikipedia.org A novel family of benz[cd]indole-containing inhibitors of thymidylate synthase has been developed through crystal-structure-based design. nih.gov This research is particularly relevant as it involved the synthesis of 2,6-diaminobenz[cd]indoles—the core structure of interest—from their lactam precursors. nih.gov By optimizing substituents at four different regions of the molecule, researchers developed inhibitors with inhibition constants (Ki) against human TS in the potent 10-20 nM range. nih.gov Cellular assays confirmed that the cytotoxicity of these compounds was due to the specific targeting of TS. nih.gov

Mechanisms of DNA Binding and Intercalation

In addition to enzyme inhibition, another mechanism of action for this class of compounds is direct interaction with DNA. Several benzo[cd]indol-2(1H)-one derivatives have been designed as DNA intercalators. researchgate.netresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Derivatives of 2-(benzo[c,d]indol-2(1H)-ylidene)malononitrile have been shown to bind and intercalate into DNA, an activity attributed to the planar aromatic system and the conjugation of the carbonyl group with the benzo[cd]indole (B15494331) moiety. nih.gov The presence of amine side chains on the benzo[cd]indol-2-one scaffold can further enhance DNA binding through electrostatic interactions and hydrogen bonding with the nucleic acid backbone. researchgate.net

Anti-infective and Antimicrobial Potential Assessment

While extensively studied for their anticancer properties, the potential of this compound derivatives in combating infectious diseases is an emerging area of investigation.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV Enzymes

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial drugs. mdpi.comnih.gov While the direct inhibition of these enzymes by this compound derivatives is not yet widely reported, research into related indole (B1671886) structures provides a basis for future exploration. For instance, derivatives of indol-2-one (B1256649) featuring a morpholinosulfonyl moiety have been evaluated as inhibitors of S. aureus DNA gyrase. researchgate.net Compounds 3b and 9c from this series were identified as potent inhibitors with IC₅₀ values of 18.75 µM and 19.32 µM, respectively, which compared favorably to the standard drug ciprofloxacin. researchgate.net Other scaffolds, such as N-phenylpyrrolamides and benzimidazoles, have also been developed as potent, low nanomolar inhibitors of both DNA gyrase and topoisomerase IV. rsc.orgekb.eg These findings suggest that with appropriate structural modifications, the benzo[cd]indol-2-amine (B2802092) scaffold could be a promising template for the development of novel inhibitors targeting these crucial bacterial enzymes.

Activity Against Parasitic Organisms: In Vitro Trypanocidal Effects and Pteridine Reductase-1 Inhibition

Derivatives of the benzo[cd]indole scaffold have demonstrated notable activity against trypanosomatidic parasites, which are responsible for diseases like Human African Trypanosomiasis (HAT) and Chagas disease. researchgate.net A key target in these parasites is the enzyme Pteridine Reductase-1 (PTR1). nih.gov PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. researchgate.net By inhibiting PTR1, the efficacy of DHFR inhibitors can be enhanced, representing a promising strategy for antiparasitic therapy. researchgate.net

Research has shown that certain 2-amino-benzo[d]thiazole derivatives, which share structural similarities with this compound, are effective inhibitors of Trypanosoma brucei PTR1 (TbPTR1). researchgate.net For instance, a series of these compounds exhibited inhibitory activity against TbPTR1 in the low micromolar to sub-micromolar range. researchgate.net One particularly potent derivative, 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide, was identified as a selective anti-trypanocidal agent. researchgate.net This highlights the potential of the N-benzylamine moiety in contributing to the antiparasitic activity.

Furthermore, studies on related heterocyclic compounds, such as aminobenzimidazoles, have identified potent inhibitors of PTR1. nih.gov The structural insights gained from these studies, including the various binding modes within the PTR1 active site, can inform the design of more effective this compound-based inhibitors. nih.gov The development of compounds that can simultaneously inhibit both PTR1 and DHFR is a key objective in the search for new treatments for trypanosomatidic infections. fairdomhub.org

Table 1: In Vitro Trypanocidal Activity and PTR1 Inhibition of Related Compounds
Compound ClassTarget Organism/EnzymeActivityReference
2-amino-benzo[d]thiazole derivativesTrypanosoma bruceiLow µM to sub-µM inhibition of TbPTR1 researchgate.net
2-amino-N-benzylbenzo[d]thiazole-6-carboxamideTrypanosoma bruceiSelective anti-trypanocidal agent (EC50 = 7.0 µM) researchgate.net
Aminobenzimidazole derivativesTrypanosoma brucei PTR1Potent inhibitors (Kiapp = 10.6 µM for one derivative) nih.gov

Antiviral Activity Studies (e.g., Inhibition of Dengue Virus NS2B-NS3 Protease)

The Dengue virus NS2B-NS3 protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govwho.int This serine protease is responsible for cleaving the viral polyprotein, a necessary step for the maturation of viral proteins. who.intmdpi.com Inhibition of the NS2B-NS3 protease can effectively block viral replication. nih.govnih.gov

While direct studies on this compound derivatives are limited, research on structurally related compounds provides valuable insights. For example, derivatives of 1,2-benzisothiazol-3(2H)-one (BITs), which share a bicyclic core, have been synthesized and tested for their inhibitory activity against the Dengue virus serotype-2 (DENV-2) NS2B-NS3 protease. mdpi.com Several of these BITs, including 2-benzylbenzo[d]isothiazol-3(2H)-one, demonstrated inhibitory potential in the micromolar range. mdpi.com Computational docking studies suggested that these compounds bind near the catalytic triad (B1167595) of the protease. mdpi.com

Furthermore, various small-molecule and peptide-based inhibitors targeting the NS2B-NS3 protease have been investigated. nih.govnih.gov These studies have highlighted the importance of specific structural features for potent inhibition. The exploration of different chemical scaffolds, including those that can bind to allosteric sites, is an ongoing area of research. nih.gov The insights gained from these studies on related heterocyclic compounds can guide the future design and evaluation of this compound derivatives as potential Dengue virus protease inhibitors.

Table 2: Antiviral Activity of Related Compounds against Dengue Virus NS2B-NS3 Protease
Compound ClassTargetActivityReference
1,2-benzisothiazol-3(2H)-one (BIT) derivativesDENV-2 NS2B-NS3 proteaseIC50 values in the micromolar range mdpi.com
Anthraquinone ARDP0006Dengue virus serotype 2Reduced viral titer by >1 log PFU/mL at 1 µM nih.gov
Thiadiazoloacrylamide derivativesDENV2 NS2B/NS3 proteaseIC50 values <5 µM for several derivatives doi.org

Anti-inflammatory and Immunomodulatory Investigations

The potential of this compound derivatives in modulating inflammatory processes has been a subject of scientific inquiry. These investigations have primarily focused on their ability to inhibit key enzymes in the inflammatory cascade and to influence inflammatory response pathways.

Enzyme Inhibition Assays (e.g., Cyclooxygenase-1 and Cyclooxygenase-2)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are central to the inflammatory process. researchgate.netnih.gov They catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. mdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. researchgate.netmdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govjapsonline.com

Indole derivatives have been extensively studied as COX inhibitors. nih.govresearchgate.net For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Some of these compounds showed significant anti-inflammatory effects and selective inhibition of COX-2 expression. nih.gov Docking studies revealed that these compounds could effectively bind to the active site of the COX-2 enzyme. nih.gov

Table 3: COX Inhibitory Activity of Related Indole Derivatives
Compound SeriesEnzyme TargetKey FindingsReference
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivativesCOX-1 and COX-2Some compounds showed significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov
(4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivativesCOX-1 and COX-2Derivatives with SO2Me or SO2NH2 groups exhibited high anti-inflammatory activity and selectivity for COX-2. japsonline.com
Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazolesCOX-1 and COX-2Tested structures inhibited COX-2 activity with no impact on the COX-1 isoform. mdpi.com
Benzodioxol derivativesCOX-1 and COX-2All synthesized compounds showed better COX-2 inhibition selectivity compared to ketoprofen. najah.edu

Modulation of Inflammatory Response Pathways

Beyond direct enzyme inhibition, the immunomodulatory effects of this compound derivatives can be inferred from studies on related indole compounds. The inflammatory response is a complex process involving the migration of leukocytes to the site of injury and the release of various chemical mediators, including cytokines and nitric oxide (NO). mdpi.com

Indole derivatives have been shown to modulate these pathways. For example, the N-acylhydrazone scaffold, often combined with an indole group, is recognized for its anti-inflammatory and immunomodulatory properties, acting on targets like phospholipase A2, COX-2, and cytokines. mdpi.com One such derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was found to reduce leukocyte migration in a carrageenan-induced peritonitis model. mdpi.com This compound also decreased the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ, with its anti-inflammatory effect being dependent on the nitric oxide pathway. mdpi.com

The ubiquitin-proteasome pathway is another critical regulator of cellular processes, including the immune response and inflammation. google.com Certain tricyclic compounds have been shown to bind to cereblon, a component of an E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in immune cell function. google.com While not directly studied with this compound, this mechanism presents a potential avenue for the immunomodulatory activity of related heterocyclic compounds. The ability of this compound derivatives to influence these complex inflammatory pathways warrants further investigation.

Potential Applications of N Benzylbenzo Cd Indol 2 Amine in Advanced Materials and Chemical Biology

Development as Fluorescent Probes and Bio-imaging Agents

The rigid and planar structure of the benzo[cd]indole (B15494331) moiety makes it an excellent candidate for the development of fluorescent probes. These probes can be designed to detect specific analytes or to visualize biological structures and processes within living cells.

Derivatives of the benzo[cd]indole scaffold have been successfully developed as fluorescent probes for various applications. For instance, conjugates of benzo[cd]indol-2(1H)-one have been utilized as lysosome-targeting bio-imaging agents. nih.gov These compounds exhibit fluorescence that allows for the visualization of lysosomes within cells, which is crucial for studying cellular processes like autophagy. nih.gov Similarly, novel fluorescent probes incorporating the benzoindole moiety have been designed for the detection of reactive species like hydrazine. rsc.org Another example is the development of benzo[c,d]indole-containing cyanine (B1664457) dyes for the specific sensing and imaging of RNA in living cells, demonstrating the scaffold's utility in creating highly specific biological probes. acs.org

A key advantage of the benzo[cd]indole scaffold is that its photophysical properties—such as absorption and emission wavelengths, fluorescence quantum yield, and photostability—can be systematically modified. This "tuning" is typically achieved by introducing different functional groups at various positions on the indole (B1671886) ring system.

For the N-benzylbenzo[cd]indol-2-amine, the benzyl (B1604629) group at the nitrogen atom can influence the molecule's solubility, steric profile, and electronic properties. Further modifications could be made to either the benzyl ring or the benzo[cd]indole core to achieve desired characteristics. For example, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength, making the probe suitable for different imaging setups or for multicolor imaging experiments. Research on related benzo[g]indole cores has shown that such modifications can lead to deep blue fluorescent materials with high photoluminescence quantum yields. rsc.org This principle of tuning by chemical modification is fundamental to designing probes for specific biological targets or environments.

Table 1: Examples of Functionalized Benzo[cd]indole Derivatives and their Photophysical Properties

Derivative ClassModificationTarget ApplicationObserved Property
Benzo[cd]indol-2(1H)-one ConjugatesAttachment of polyamine chainsLysosome ImagingTargeted accumulation and fluorescence in lysosomes nih.gov
Benzo[c,d]indole-cyanine DyesConjugation with oxazolopyridineRNA SensingSignificant fluorescence enhancement upon binding to RNA acs.org
Benzo[g]indole DerivativesAddition of donor-acceptor groupsOrganic LEDsDeep blue fluorescence with high quantum yield rsc.org

Exploration in Material Science for Organic Electronics or Dyes

The benzo[cd]indole scaffold has historical and ongoing relevance in material science, particularly in the development of dyes and components for organic electronics.

Historically, the parent compound benzo[cd]indol-2(1H)-one was used in the formulation of dyes and pigments. nih.govchemimpex.com More recently, derivatives are being explored for high-performance applications. Benzo[cd]indolenyl-substituted heptamethine cyanine dyes have been synthesized for use in near-infrared (NIR) absorbing films, which have applications in optical recording and other technologies. rsc.org

In the field of organic electronics, the electronic properties of the benzo[cd]indole core make it an attractive building block for materials used in devices like organic light-emitting diodes (OLEDs). The scaffold's ability to be incorporated into larger molecular structures allows for the creation of materials with tailored charge-transport and emissive properties. chemimpex.com For example, a benzo[g]indole-cored building block has been successfully used to create deep blue fluorescent materials for high-performance, solution-processed OLEDs. rsc.org The inherent properties of the benzo[cd]indole structure suggest that this compound could similarly serve as a valuable component in the design of new materials for organic electronic devices.

Future Perspectives and Research Directions for N Benzylbenzo Cd Indol 2 Amine Chemistry

Design and Synthesis of Advanced Analogs with Enhanced Biological Profiles

The core structure of N-benzylbenzo[cd]indol-2-amine offers a versatile platform for designing advanced analogs with superior biological properties. Future research will likely focus on strategic modifications of both the benzo[cd]indole (B15494331) nucleus and the N-benzyl substituent to optimize target affinity, selectivity, and pharmacokinetic profiles.

One promising direction involves the conjugation of the benzo[cd]indol-2(1H)-one scaffold with polyamines. nih.gov This approach has been successfully used to create lysosome-targeted agents for cancer therapy and bio-imaging. nih.gov Researchers developed novel polyamine-benzo[cd]indol-2(1H)-one conjugates that demonstrated potent inhibitory activity against hepatocellular carcinoma migration both in vitro and in vivo. nih.gov By analogy, attaching various polyamine chains to the this compound structure could facilitate targeted delivery to cancer cells via polyamine transporters, enhancing therapeutic efficacy while minimizing off-target effects. nih.gov

Another area of exploration is the modification of the benzo[cd]indole core itself. For instance, the development of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs has yielded potent inhibitors of tumor necrosis factor-α (TNF-α), a key player in inflammatory diseases. nih.gov By starting with a lead compound and using rational design, researchers were able to create an analog that was 14-fold more potent. nih.gov This demonstrates that systematic structural modifications, such as the introduction of sulfonamide groups or other functional moieties at various positions on the ring system, can significantly improve biological activity. Future work could explore similar substitutions on the this compound scaffold to discover new inhibitors for a range of biological targets. The benzo[cd]indol-2(1H)-one (BIO) scaffold, originally used in dyes, is now recognized as a significant component in a wide array of pharmaceuticals and biologically active compounds, including inhibitors for BRD4 and autophagy-related gene Atg4B. nih.gov

Application of Sustainable Synthetic Methodologies

The growing emphasis on environmental responsibility in the pharmaceutical industry necessitates the adoption of green chemistry principles for the synthesis of this compound and its derivatives. researchgate.netmdpi.com Conventional synthetic methods for indole-based compounds are progressively being superseded by more sustainable "green" approaches that offer high yields, shorter reaction times, and reduced environmental impact. researchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Future synthetic strategies will focus on several key areas of green chemistry:

Microwave-Assisted Synthesis: This technique has been shown to produce cleaner products with higher yields and significantly shorter reaction times compared to conventional heating methods for synthesizing various indole (B1671886) derivatives and other nitrogen heterocycles. mdpi.com One-pot synthesis of benzo-indoles has been successfully achieved using microwave irradiation. openmedicinalchemistryjournal.com

Green Solvents and Catalysts: The use of environmentally benign solvents like water, ionic liquids, and polyethylene (B3416737) glycol is a cornerstone of sustainable synthesis. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Researchers have successfully prepared indole derivatives using water as a solvent in the presence of a catalyst like dodecylsulphonic acid. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Furthermore, the use of recyclable catalysts, such as solid acid catalysts and nanoparticles, aligns with green chemistry goals by minimizing waste and reagent use. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example through mechanochemical grinding, represents a highly efficient and environmentally friendly methodology. mdpi.comscispace.com This approach has been used to synthesize bis(indol-3-yl)methanes and N-substituted amines with high yields and minimal waste. mdpi.comscispace.com

Renewable Feedstocks: A forward-looking strategy involves synthesizing indoles from renewable resources like lignin, a component of biomass. rsc.org Recent research has demonstrated a straightforward synthetic route to biologically active indoles from lignin-derived aromatic platform chemicals, providing a sustainable alternative to fossil-fuel-based starting materials. rsc.org This method uses a greener reaction medium of methanol/water and a catalytic amount of acid, avoiding harsh chemicals. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, often in aqueous media, thereby reducing product contamination and environmental impact. mdpi.com

By integrating these sustainable methodologies, the future production of this compound analogs can become more efficient, cost-effective, and environmentally responsible. ijrpr.comrsc.org

Deeper Mechanistic Elucidation of Biological Actions

While the synthesis of novel this compound analogs is crucial, a comprehensive understanding of their biological mechanisms of action is equally important for their development as therapeutic agents. Future research must focus on elucidating how these compounds interact with their biological targets at the molecular and cellular levels.

A key area of investigation will be identifying the specific cellular uptake and localization pathways. For example, studies on related compounds have shown that their mechanism of action can be highly specific. A bis-benzothiazole derivative was found to be taken up by the parasite T. brucei through endocytosis, leading to its accumulation in the lysosome. acs.org Similarly, a study of benzo[cd]indol-2(1H)-one conjugates revealed that the compounds entered cancer cells through a polyamine transporter and localized in the lysosomes, where they induced both autophagy and apoptosis. nih.gov Investigating whether this compound derivatives utilize similar transport mechanisms would be a critical step in understanding their selectivity and efficacy.

Computational methods will play a vital role in these mechanistic studies. Molecular docking and molecular dynamics (MD) simulations can predict how these molecules bind to their target proteins. univr.it For instance, docking studies of a novel benzimidazole (B57391) inhibitor revealed a unique binding mode within the active site of the IDO1 enzyme, with the benzimidazole nitrogen coordinating the heme iron and a side chain extending into a distinct pocket. univr.it Such in silico analyses, combined with structure-activity relationship (SAR) studies, can guide the rational design of more potent and selective inhibitors. univr.it These computational approaches can help validate predicted interactions and explain the biological activity of newly synthesized analogues. univr.it

High-Throughput Screening and Combinatorial Library Development for this compound Derivatives

To accelerate the discovery of new lead compounds, modern drug development relies heavily on high-throughput screening (HTS) of large chemical libraries. koreascience.kr The development of combinatorial libraries based on the this compound scaffold is a promising future direction. Combinatorial chemistry allows for the rapid generation of a large array of structurally diverse compounds from a set of common building blocks. koreascience.krnih.gov

A combinatorial library of this compound derivatives could be constructed by systematically varying substituents at multiple positions. This would involve using a diverse set of building blocks for:

The N-benzyl group (e.g., different aromatic and aliphatic amines).

The benzo[cd]indole core (e.g., introducing various functional groups at different positions on the aromatic rings).

Advanced library synthesis techniques, such as the one-bead one-compound (OBOC) method and DNA-encoded chemical libraries (DECL), can be employed to generate vast numbers of unique molecules for screening. nih.gov The DECL approach is particularly powerful as it allows for the simultaneous screening of billions of compounds in a mixture against a target protein. nih.gov

This library-based approach can be integrated with both virtual and experimental screening methods. nih.gov Virtual screening can computationally filter large libraries to identify candidates with a high probability of binding to the target, which can then be synthesized for experimental validation. univr.itnih.gov This was successfully applied in the discovery of novel IDO1 inhibitors, where a virtual library of over 44,000 compounds was screened, leading to the synthesis and testing of a smaller, focused set of promising candidates. univr.it This integrated approach of combinatorial library design, HTS, and computational modeling will be essential for efficiently exploring the chemical space around the this compound scaffold and identifying new drug candidates. koreascience.kr

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-benzylbenzo[cd]indol-2-amine, and how can purity be verified?

  • Methodology : A common approach involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, benzylamine derivatives can be reacted with halogenated benzo[cd]indole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃. Purity verification requires HPLC (≥98% purity threshold) and melting point analysis (e.g., 244–246°C for analogous compounds) .
  • Characterization : Use ¹H/¹³C NMR spectroscopy to confirm substitution patterns. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and benzyl CH₂ signals (δ ~4.6 ppm). Compare with published spectra for validation .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : Assign aromatic protons using 2D-COSY and NOESY to resolve overlapping signals. For example, the NH proton in similar compounds appears as a singlet at δ ~8.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z 240.09 for C₁₄H₁₂N₂S) and fragmentation patterns .
  • IR : Validate amine stretches (N-H ~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) using data from analogous structures .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Similar indole derivatives (e.g., 2-Amino-α-carboline) are mutagenic in Salmonella typhimurium assays at 150 µg/plate. Use PPE (gloves, lab coats) and work in a fume hood .
  • Storage : Store at −20°C in airtight containers to prevent degradation. Solubility in DMSO (20 mg/mL) requires sterile filtration for biological assays .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) enhance cross-coupling efficiency. Optimize solvent (toluene vs. acetonitrile) and temperature (80–120°C) to reduce side reactions .
  • Workup Strategies : Use column chromatography (hexane/EtOAc 3:1) for purification. For analogs, yields improved from 45% to 74% by adjusting gradient elution .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Quantum Chemistry : Density functional theory (DFT) calculates HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis spectra for validation .
  • QSPR Models : Train neural networks using descriptors like polar surface area and logP to predict solubility and bioavailability .

Q. How can contradictions in toxicity data for indole derivatives be resolved?

  • In Vitro Assays : Conduct Ames tests with metabolic activation (S9 fraction) to assess mutagenicity. Compare results against 2-Amino-3-ethyl-9H-pyrido[2,3-b]indole (mutagenic at 150 µL/plate) .
  • Metabolic Profiling : Use LC-MS to identify hydroxylated or glucuronidated metabolites in hepatic microsomes, which may explain discrepancies in carcinogenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.